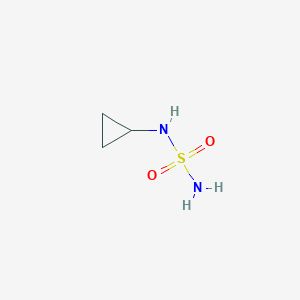

N-Cyclopropylsulfamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQSKHUOAWDXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154743-01-8 | |

| Record name | N-cyclopropylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The N-Cyclopropylsulfamide Moiety: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Integration of Cyclopropyl and Sulfamide Scaffolds in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs employed to optimize drug candidates, the N-cyclopropylsulfamide moiety has emerged as a compelling scaffold. This guide provides an in-depth technical overview of the this compound core, intended for researchers, scientists, and professionals engaged in drug development. We will delve into its constituent components—the cyclopropyl ring and the sulfamide group—to elucidate the synergistic advantages they confer upon a molecule's physicochemical and biological properties.

The cyclopropyl group, a three-membered carbocycle, is far from being a mere saturated linker. Its inherent ring strain results in unique electronic properties, with the C-C bonds exhibiting partial π-character. In drug design, the incorporation of a cyclopropyl ring can lead to a number of favorable outcomes, including increased metabolic stability by blocking potential sites of oxidation, enhanced potency through conformational restriction of flexible molecules, and improved membrane permeability.[1][2] The sulfamide group, on the other hand, is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to target binding affinity. It is often employed as a bioisostere for less stable or less effective functional groups.[3][4][5] The strategic combination of these two moieties in the this compound scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.

This guide will navigate through the fundamental aspects of the this compound moiety, from its core structure and resulting physicochemical properties to synthetic strategies and its application in drug discovery, supported by insights into its potential biological activities.

Core Structure and Physicochemical Implications

The generalized structure of an this compound features a cyclopropyl group directly attached to a nitrogen atom of a sulfamide core. The sulfamide itself can be further substituted, offering multiple points for diversification.

The amalgamation of the cyclopropyl and sulfamide functionalities imparts a unique set of physicochemical properties that are highly advantageous in drug design:

-

Lipophilicity and Solubility: The cyclopropyl group, being a small, rigid, and non-polar carbocycle, tends to increase the lipophilicity of a molecule. This can enhance membrane permeability and oral bioavailability. However, the sulfamide group, with its capacity for hydrogen bonding, can help to maintain or even improve aqueous solubility, striking a crucial balance for drug absorption and distribution.

-

Metabolic Stability: The cyclopropyl ring is known to be resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] By strategically placing a cyclopropyl group on the nitrogen of the sulfamide, it can shield the N-S bond from enzymatic cleavage, thereby prolonging the half-life of the drug.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule.[1] This pre-organization of the molecule into a more defined shape can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and potency.

-

Hydrogen Bonding: The sulfamide moiety possesses two N-H protons and two sulfonyl oxygens, all of which can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. This multi-point interaction capability can significantly contribute to the binding energy and selectivity of a drug candidate.

-

pKa Modulation: The electronic nature of the sulfamide group can influence the pKa of neighboring ionizable groups, which can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

While specific data for a singular "this compound" is not available due to it being a structural motif, we can infer general properties from related, well-characterized molecules. For instance, Cyclopropanesulfonamide (CAS: 154350-29-5) provides a reference for a closely related structure.[6]

| Property | Value (for Cyclopropanesulfonamide) | Implication for this compound Moiety |

| Molecular Weight | 121.16 g/mol [6] | Low molecular weight contribution from the core motif. |

| XLogP3 | -0.5[6] | The core is relatively hydrophilic; overall lipophilicity will be dictated by other substituents. |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

Synthetic Strategies for N-Cyclopropylsulfamides

The synthesis of N-cyclopropylsulfamides can be approached through several established methodologies for the formation of sulfonamides and the introduction of N-substituents. A common and versatile approach involves the reaction of a sulfamoyl chloride with cyclopropylamine or the reaction of a primary sulfonamide with a cyclopropyl halide or other cyclopropylating agent.

Experimental Protocol: General Synthesis of an N-Substituted Sulfamide

This protocol outlines a generalized, two-step procedure for the synthesis of an this compound, starting from a commercially available sulfonyl chloride.

Step 1: Formation of the Primary Sulfonamide

-

Reaction Setup: In a well-ventilated fume hood, dissolve the desired sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Ammonolysis: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude primary sulfonamide.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure primary sulfonamide.

Step 2: N-Alkylation with a Cyclopropyl Group

-

Reaction Setup: To a solution of the primary sulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) (1.1 - 1.5 eq).

-

Addition of Cyclopropylating Agent: Add a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl triflate (1.1 - 1.5 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 60-100 °C and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound.

Caption: Generalized synthetic workflow for N-Cyclopropylsulfamides.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable building block in the design of new therapeutic agents across various disease areas. Its unique combination of properties makes it an attractive scaffold for lead optimization.

-

Antimicrobial Agents: Derivatives of cyclopropyl piperazine containing a sulfonyl group have shown promising antibacterial and antifungal activities.[7] The N-cyclopropylsulfonamide core can be incorporated into molecules designed to inhibit essential microbial enzymes or disrupt cell wall synthesis.

-

Anticancer Therapeutics: The sulfonamide group is a well-established pharmacophore in a number of anticancer drugs. The addition of a cyclopropyl group can enhance the potency and selectivity of these agents. For example, N-cyclopropyl-2-nitrobenzenesulfonamide has been investigated for its potential anticancer activity.[8] The conformational rigidity imparted by the cyclopropyl ring can lead to improved binding to kinase targets, which are often implicated in cancer progression.

-

Enzyme Inhibition: The sulfamide group can act as a zinc-binding group in metalloenzyme inhibitors. The N-cyclopropyl substituent can provide additional hydrophobic interactions within the enzyme's active site, leading to enhanced inhibitory activity.

-

Bioisosteric Replacement: The this compound moiety can be used as a bioisostere for other functional groups, such as carboxylic acids or amides, to improve a molecule's ADME properties.[9][10] For instance, replacing a metabolically labile amide with a more stable this compound can lead to a drug candidate with a longer half-life and improved oral bioavailability.

Safety and Handling Considerations

While specific toxicity data for "this compound" as a class is not available, general safety precautions for handling sulfonamides and cyclopropylamines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these compounds.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

The this compound moiety represents a strategically important structural motif for modern drug discovery. The synergistic combination of the metabolic stability and conformational rigidity conferred by the cyclopropyl group with the hydrogen bonding capacity and bioisosteric potential of the sulfamide core provides medicinal chemists with a powerful tool for the design and optimization of novel therapeutic agents. As our understanding of the intricate structure-activity relationships of this scaffold continues to grow, we can anticipate the emergence of new and improved drug candidates featuring the this compound core, addressing a wide range of unmet medical needs.

References

-

Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. (2024). Available at: [Link].

-

PubChem. Cyclopropanesulfonamide. National Center for Biotechnology Information. Available at: [Link].

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link].

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Available at: [Link].

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available at: [Link].

-

Acyl sulfonamide anti-proliferatives. Part 2: activity of heterocyclic sulfonamide derivatives. Available at: [Link].

-

PubMed Central. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. Available at: [Link].

-

Cambridge MedChem Consulting. Bioisosteric Replacements. (2021). Available at: [Link].

-

PubMed. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Available at: [Link].

-

Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. (2024). Available at: [Link].

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link].

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Available at: [Link].

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. [wisdomlib.org]

- 8. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]

- 9. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the N-Cyclopropylsulfamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of N-Cyclopropylsulfamide and its Derivatives

The confluence of unique structural motifs in medicinal chemistry often yields compounds with exceptional pharmacological profiles. The this compound scaffold is a prime example, merging the desirable attributes of the cyclopropyl ring with the versatile sulfamide linker. The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring; its strained nature imparts a unique electronic character, often described as having partial sp2 hybridization.[1][2] In drug design, it is frequently employed as a "bioisostere" for alkenes or carbonyl groups, or as a rigid linker to optimize ligand-receptor interactions.[3] Its introduction into a molecule can enhance metabolic stability, improve potency, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[2][3]

The sulfamide moiety (R-SO₂-NR'R''), on the other hand, is a cornerstone of sulfonamide-based drugs, known for its ability to act as a stable, non-hydrolyzable transition-state mimetic and engage in crucial hydrogen bonding interactions with biological targets. When combined, the this compound core offers a synthetically accessible framework that has found application in a range of therapeutic areas, including the development of novel anticancer agents like Lysine Specific Demethylase 1 (LSD1) inhibitors.[4]

This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, intended for researchers and professionals in drug development. We will deconstruct the synthetic challenges, explore robust methodologies for constructing the key building blocks, and detail modern catalytic systems for derivatization. The focus will be on not just the procedural steps, but the underlying chemical principles and strategic considerations that inform the selection of a particular synthetic route.

Retrosynthetic Strategy and Key Disconnections

A logical retrosynthetic analysis of a derivatized this compound reveals two primary bond disconnections that define the principal synthetic strategies. The most common approach involves disconnecting the nitrogen-sulfur bond, leading back to two key precursors: cyclopropylamine and a substituted sulfamoyl chloride. A secondary, more convergent approach involves a three-component coupling strategy.

Caption: Retrosynthetic analysis of this compound derivatives.

This analysis logically structures our investigation into three main parts: the synthesis of the requisite cyclopropylamine, the preparation of sulfamoyl chlorides, and finally, the coupling strategies to form the target scaffold and its derivatives.

Synthesis of Key Precursor: Cyclopropylamine

The synthesis of primary cyclopropylamines is a well-explored area, driven by their prevalence in bioactive molecules.[5] Several methods exist, each with distinct advantages and limitations.

Overview of Synthetic Methodologies

| Method | Starting Materials | Key Features | Considerations |

| Kulinkovich-Szymoniak Reaction | Nitriles, Grignard Reagents | Direct, one-step synthesis from readily available materials.[6] | Requires titanium(IV) isopropoxide and a Lewis acid. Yields can be moderate.[6][7] |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | A classical and widely used method.[5] | Involves the use of potentially explosive acyl azides. |

| Reductive Amination | Cyclopropanecarboxaldehyde | Utilizes standard, mild reducing agents.[1] | The aldehyde precursor may require a separate synthetic step. |

| Amination of Cyclopropanol | Cyclopropanol | Can be an efficient and scalable route.[1] | Requires activation of the hydroxyl group or specific catalytic conditions. |

Experimental Protocol: Synthesis of Cyclopropylamine via Kulinkovich-Szymoniak Reaction

This method provides a direct and efficient route from nitriles, avoiding multiple steps. The protocol is adapted from the work of Bertus and Szymoniak.[6] The causality behind this reaction involves the formation of a titanacyclopropane intermediate from the nitrile and Grignard reagent, which, facilitated by a Lewis acid, rearranges to form the cyclopropylamine.

Materials:

-

Alkanenitrile (e.g., Phenylacetonitrile)

-

Ethylmagnesium bromide (EtMgBr) in THF

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous HCl

Procedure:

-

To a solution of the nitrile (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add Ti(OiPr)₄ (0.2 equiv).

-

Cool the mixture to 0 °C and add BF₃·OEt₂ (1.2 equiv) dropwise.

-

Slowly add EtMgBr (2.5 equiv) via syringe, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of 1M aqueous HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the primary cyclopropylamine.

Synthesis of Key Precursor: Sulfamoyl Chlorides

Sulfamoyl chlorides are versatile electrophilic reagents for the synthesis of sulfamides. Their preparation requires careful handling due to their reactivity. An improved method reported by Kloek and Leschinsky avoids some of the limitations of older procedures, such as long reaction times and low yields.[8][9]

Experimental Protocol: Synthesis of a Generic Sulfamoyl Chloride

This procedure involves the direct reaction of an amine hydrochloride with sulfuryl chloride. The hydrochloride salt is crucial as it prevents side reactions with the free amine.

Materials:

-

Primary or Secondary Amine Hydrochloride

-

Sulfuryl chloride (SO₂Cl₂)

-

Acetonitrile (anhydrous)

Procedure:

-

Suspend the amine hydrochloride (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere.

-

Add sulfuryl chloride (1.5-2.0 equiv) dropwise at room temperature. An ice bath may be used to control any initial exotherm.

-

Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Cool the reaction mixture to room temperature and concentrate in vacuo to remove excess sulfuryl chloride and solvent.

-

The resulting crude sulfamoyl chloride is often used immediately in the next step without further purification due to its instability.[8]

A milder alternative involves the reaction of chlorosulfonyl isocyanate with formic acid, which generates the parent sulfamoyl chloride (H₂NSO₂Cl) quantitatively and avoids harsh reagents.[10]

Core Synthesis and Derivatization Strategies

With the key precursors in hand, the this compound scaffold can be constructed and further elaborated.

Strategy 1: Direct Coupling of Cyclopropylamine and a Sulfamoyl Chloride

This is the most straightforward approach to the parent this compound or its N-substituted analogues.

Caption: Direct synthesis of this compound.

Experimental Protocol:

-

Dissolve cyclopropylamine (1.2 equiv) and a base such as triethylamine or pyridine (1.5 equiv) in an anhydrous solvent like Dichloromethane (DCM) or THF at 0 °C.

-

Slowly add a solution of the sulfamoyl chloride (1.0 equiv) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Strategy 2: N-Arylation of this compound for Derivative Synthesis

For creating libraries of derivatives, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig and Ullmann-type couplings allow for the arylation of the sulfamide nitrogen. Palladium-catalyzed methods are particularly effective for this transformation due to their high functional group tolerance and broad substrate scope.[11][12]

The choice of ligand is critical for a successful transformation. Bulky, electron-rich phosphine ligands like AdBippyPhos have been shown to be highly effective for the N-arylation of poorly nucleophilic sulfonamides, as they promote the reductive elimination step in the catalytic cycle.[11][12]

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-Arylation.

Experimental Protocol: Palladium-Catalyzed N-Arylation This protocol is based on general methods for sulfonamide arylation.[11] Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., Aryl bromide) (1.0-1.2 equiv)

-

Palladium catalyst (e.g., [Pd(crotyl)Cl]₂) (1-3 mol %)

-

Ligand (e.g., AdBippyPhos) (4-12 mol %)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., CPME or Toluene)

Procedure:

-

To an oven-dried reaction vessel, add the this compound, aryl halide, base, palladium catalyst, and ligand.

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-24 hours.

-

Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

Strategy 3: Convergent Three-Component Synthesis

For rapid library synthesis, a three-component reaction using sulfuryl chloride as a linchpin offers high efficiency. This palladium-catalyzed Suzuki-Miyaura type coupling combines an amine, sulfuryl chloride, and a boronic acid to generate diverse sulfonamides in a single pot.[13]

Experimental Protocol: Three-Component Sulfonamide Synthesis

-

In situ formation of sulfamoyl chloride: React cyclopropylamine with sulfuryl chloride in an appropriate solvent.

-

Suzuki-Miyaura Coupling: To the in situ generated sulfamoyl chloride, add an aryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₃PO₄).

-

Heat the mixture under an inert atmosphere until the reaction is complete as monitored by LC-MS.

-

Perform a standard aqueous workup followed by purification to yield the N-aryl-N-cyclopropylsulfamide derivative.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a field rich with established protocols and opportunities for innovation. The choice of synthetic strategy depends heavily on the specific target and the scale of the synthesis. For targeted synthesis, the sequential approach of forming the key precursors followed by coupling remains a robust and reliable method. For discovery chemistry, where rapid diversification is paramount, modern catalytic methods, including N-arylation cross-couplings and multi-component reactions, provide powerful tools to explore chemical space efficiently.[14]

Future advancements will likely focus on developing even more efficient and sustainable methodologies. This includes the use of greener solvents, more economical catalysts based on earth-abundant metals, and the application of flow chemistry and automated synthesis platforms to accelerate the discovery-to-development pipeline.[14] The this compound scaffold, with its compelling blend of structural rigidity and synthetic tractability, is poised to remain a valuable platform in the ongoing quest for novel therapeutics.

References

-

Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides Source: Organic Letters URL: [Link]

-

Title: New and easy route to primary cyclopropylamines from nitriles Source: Organic Chemistry Portal URL: [Link]

-

Title: An improved synthesis of sulfamoyl chlorides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

-

Title: Navigating the Synthesis of Cyclopropylamines: Insights for Chemical Manufacturers Source: APIChem URL: [Link]

-

Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides Source: Semantic Scholar URL: [Link]

-

Title: An improved synthesis of sulfamoyl chlorides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes Source: Organic Letters URL: [Link]

-

Title: S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]

-

Title: N-Arylation of Sulfonamides on Solid Supports Source: ACS Combinatorial Science URL: [Link]

-

Title: Advances in the Synthesis of Cyclopropylamines Source: PubMed URL: [Link]

-

Title: CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides Source: ResearchGate URL: [Link]

- Title: Sulfamoyl chlorides - US4569995A Source: Google Patents URL

-

Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling Source: PubMed URL: [Link]

-

Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

-

Title: Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities Source: YouTube URL: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. | Semantic Scholar [semanticscholar.org]

- 13. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Cyclopropylsulfamide in Biological Systems

Abstract

N-cyclopropylsulfamide is a synthetic molecule that incorporates two pharmacologically significant moieties: a cyclopropylamine and a sulfamide group. While direct and extensive research on the specific biological activities of this compound is nascent, a comprehensive understanding of its potential mechanisms of action can be extrapolated from the well-documented pharmacology of its constituent functional groups. This guide deconstructs this compound to explore the established biological roles of cyclopropylamines and sulfamides, thereby reconstructing a scientifically grounded, hypothetical framework for its mechanism of action. We will delve into potential enzyme inhibition, receptor modulation, and metabolic pathways, providing researchers, scientists, and drug development professionals with a foundational understanding to guide future investigations.

Introduction: Deconstructing this compound for Mechanistic Insights

The rational design of novel therapeutic agents often involves the strategic combination of chemical motifs with known biological activities. This compound presents an intriguing case study in this regard, wedding the unique properties of the strained cyclopropane ring to the versatile pharmacology of the sulfamide functional group. The absence of a substantial body of literature specifically detailing the mechanism of action of this compound necessitates a "deconstruction-reconstruction" approach. By dissecting the molecule into its core components—the cyclopropylamine and the sulfamide—we can leverage the extensive existing knowledge on these pharmacophores to build a predictive model of its biological behavior.

This guide will, therefore, explore the distinct and potentially synergistic contributions of each moiety to the overall pharmacological profile of this compound. The insights presented herein are intended to serve as a robust starting point for hypothesis-driven research into this promising compound.

The Sulfamide Moiety: A Versatile Pharmacophore

The sulfamide group, -NH-SO₂-NH-, is a cornerstone of medicinal chemistry, featured in a wide array of drugs with diverse therapeutic applications.[1][2][3][4][5][6] Its biological activities are largely dictated by the nature of the substituents on the nitrogen atoms.

Putative Antibacterial Activity: Inhibition of Folate Synthesis

A primary and well-established mechanism of action for many sulfonamide-containing drugs is the inhibition of bacterial folic acid synthesis.[1][3][7][8][9][][11] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[1][3][11] By binding to the active site of the enzyme, they prevent the synthesis of dihydropteroic acid, a crucial precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Its depletion ultimately halts bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[6][8]

It is plausible that this compound could exert antibacterial effects through this mechanism. The presence of the sulfamide core suggests the potential for competitive inhibition of DHPS.

Figure 1: Proposed inhibition of the bacterial folic acid synthesis pathway by this compound.

Other Potential Mechanisms of the Sulfamide Group

Beyond antibacterial action, the sulfamide moiety is present in drugs with a variety of other mechanisms:

-

Diuretic Activity: Some sulfonamides inhibit the carbonic anhydrase enzyme in the renal tubules, leading to diuretic effects.

-

Anti-inflammatory Effects: Certain sulfonamides, like celecoxib, are selective COX-2 inhibitors.[4]

-

Anticonvulsant Properties: Some sulfonamides act on ion channels in the central nervous system.

-

Anticancer Activity: Sulfonamides have been investigated for their ability to inhibit carbonic anhydrases that are overexpressed in certain tumors.

The specific substitutions on the this compound molecule would ultimately determine which, if any, of these alternative mechanisms are plausible.

The Cyclopropyl Group: A Modifier of Biological Activity

The cyclopropane ring is a fascinating structural element in medicinal chemistry. Its strained three-membered ring imparts unique conformational rigidity and electronic properties that can significantly influence a molecule's pharmacological profile.[12][13][14]

Mechanism-Based Enzyme Inhibition

One of the most compelling potential mechanisms of action for this compound stems from the known behavior of cyclopropylamines as mechanism-based or "suicide" inhibitors of certain enzymes, particularly cytochrome P450 (CYP) and monoamine oxidase (MAO).[15]

This process typically involves an initial one-electron oxidation of the amine nitrogen by the enzyme's active site (e.g., the heme iron of a P450). This oxidation generates a highly reactive radical cation. The inherent strain in the adjacent cyclopropane ring facilitates its rapid opening, producing a reactive carbon-centered radical. This radical can then form a covalent bond with the enzyme, leading to its irreversible inactivation.[16][17]

Given this precedent, it is highly probable that this compound could act as a mechanism-based inhibitor of specific CYP isozymes or other oxidoreductases. This could have significant implications for its pharmacokinetic profile and potential drug-drug interactions.

Figure 2: Hypothetical mechanism-based inhibition of an enzyme by this compound.

Modulation of Receptor Binding and Other Activities

The rigid structure of the cyclopropane ring can also serve to lock the molecule into a specific conformation that is favorable for binding to a biological target, such as a receptor or an enzyme active site. This can lead to increased potency and selectivity. Furthermore, cyclopropane itself has been shown to act as an NMDA receptor antagonist.[18] While it is unclear if the cyclopropyl group in this compound would retain this activity, it remains a possibility for its neurological effects.

The inclusion of a cyclopropyl group can also enhance a molecule's metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by CYPs.[16]

Synergistic Effects and a Unified Hypothesis

The combination of the sulfamide and cyclopropylamine moieties in a single molecule opens up the possibility of synergistic or unique pharmacological effects. For instance, the cyclopropyl group could enhance the binding affinity of the sulfamide portion for its target enzyme (e.g., DHPS) or improve its pharmacokinetic properties. Conversely, the sulfamide group could modulate the electronic properties of the cyclopropylamine, influencing its susceptibility to oxidative activation and subsequent mechanism-based inhibition.

A unified hypothesis for the mechanism of action of this compound would therefore encompass a multi-faceted pharmacological profile:

-

Primary Antibacterial Action: Potential inhibition of bacterial dihydropteroate synthase.

-

Enzyme Inactivation: Likely mechanism-based inhibition of specific cytochrome P450 enzymes or other oxidoreductases.

-

Modulation of Other Targets: The potential for activity at other targets associated with sulfonamides (e.g., carbonic anhydrase) or cyclopropane derivatives (e.g., NMDA receptors).

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanisms of action for this compound, a systematic experimental approach is required.

In Vitro Enzyme Inhibition Assays

-

Dihydropteroate Synthase (DHPS) Inhibition Assay:

-

Recombinant bacterial DHPS is incubated with its substrates, PABA and dihydropterin pyrophosphate.

-

Varying concentrations of this compound are added to determine its IC₅₀ value.

-

Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to confirm competitive inhibition.

-

-

Cytochrome P450 Inhibition Assays:

-

A panel of recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2) are incubated with their respective fluorescent probe substrates.

-

The ability of this compound to inhibit the metabolism of these probes is measured to determine its inhibitory profile.

-

Time-dependent inhibition studies are crucial to investigate potential mechanism-based inhibition.

-

Cell-Based Assays

-

Antibacterial Susceptibility Testing:

-

The minimum inhibitory concentration (MIC) of this compound is determined against a panel of clinically relevant bacterial strains.

-

Checkerboard assays can be performed with known antibiotics to assess for synergistic effects.

-

-

Hepatocyte Metabolism and Toxicity Assays:

-

Primary human hepatocytes are incubated with this compound.

-

Metabolite identification studies are conducted using LC-MS/MS to identify products of oxidative metabolism and potential reactive intermediates.

-

Cell viability assays are performed to assess for potential cytotoxicity.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound in biological systems awaits empirical validation, a robust and scientifically plausible framework can be constructed by analyzing its constituent chemical moieties. The sulfamide group suggests a potential for antibacterial activity via the inhibition of folate synthesis, among other possibilities. The cyclopropylamine component strongly implies a role as a mechanism-based inhibitor of oxidative enzymes like cytochrome P450s.

Future research should focus on the experimental validation of these hypotheses. A thorough investigation of its enzyme inhibition profile, antibacterial spectrum, and metabolic fate will be critical in elucidating the true pharmacological nature of this compound and its potential as a therapeutic agent. This in-depth understanding will be paramount for any future drug development efforts involving this intriguing molecule.

References

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. openaccesspub.org [openaccesspub.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]

- 9. Sulfonamides: Drug List, Side Effects, Dosage [medicinenet.com]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cyclopropane - Wikipedia [en.wikipedia.org]

Spectroscopic data for N-Cyclopropylsulfamide (NMR, IR, Mass Spec)

Chemical Structure of N-Cyclopropylsulfamide

This compound is comprised of a cyclopropyl ring bonded to one of the nitrogen atoms of a sulfamide group. The sulfamide core consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. In this case, one nitrogen is substituted with the cyclopropyl group, while the other remains as a primary amine.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropyl ring and the sulfamide group. The unique strained nature of the cyclopropyl ring results in upfield chemical shifts for its protons compared to other aliphatic systems.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH₂ | 4.5 - 5.5 | Broad singlet | - |

| NH | 5.0 - 6.0 | Broad singlet | - |

| CH (cyclopropyl) | 2.2 - 2.6 | Multiplet | J_vicinal, J_geminal |

| CH₂ (cyclopropyl) | 0.5 - 0.9 | Multiplet | J_vicinal, J_geminal |

Causality Behind Predictions:

-

NH and NH₂ Protons: The protons on the nitrogen atoms are expected to appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Their chemical shifts are influenced by the electronegativity of the adjacent sulfonyl group. Protons of sulfonamide –SO₂NH– groups typically manifest as singlet peaks in the range of 8.78 to 10.15 ppm, though this can vary based on substitution and solvent.[3]

-

Cyclopropyl Protons: The methine proton (CH) attached to the nitrogen will be shifted downfield due to the deshielding effect of the electronegative nitrogen atom. The methylene protons (CH₂) on the cyclopropyl ring will appear at significantly higher field, a characteristic feature of cyclopropanes.[1][2][4][5] The complex splitting pattern (multiplet) arises from both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, which have different signs in cyclopropyl systems.[1]

Caption: Correlation of ¹H environments in this compound with predicted NMR signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH (cyclopropyl) | 30 - 35 |

| CH₂ (cyclopropyl) | 5 - 10 |

Causality Behind Predictions:

-

The carbon atoms of the cyclopropyl ring are expected to be significantly shielded, appearing at high field in the ¹³C NMR spectrum.[6] The methine carbon (CH), being attached to nitrogen, will be deshielded relative to the methylene carbons (CH₂).

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single pulse (zg30)

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single pulse (zgpg30)

-

Spectral width: ~200 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted Characteristic IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3390 - 3320 (asymmetric) | Medium |

| 3280 - 3230 (symmetric) | Medium | |

| N-H Stretch (NH) | ~3250 | Medium |

| C-H Stretch (cyclopropyl) | 3100 - 3000 | Medium-Weak |

| S=O Stretch | 1345 - 1315 (asymmetric) | Strong |

| 1185 - 1145 (symmetric) | Strong | |

| Cyclopropyl Ring Deformation | ~1020 | Medium |

| S-N Stretch | 925 - 905 | Medium |

Causality Behind Predictions:

-

N-H Stretches: The primary amine (NH₂) of the sulfamide group is expected to show two distinct stretching bands (asymmetric and symmetric).[7] The secondary amine (NH) will show a single stretching band.

-

C-H Stretch: The C-H bonds of the cyclopropyl ring will exhibit stretching vibrations at a higher frequency than those in typical alkanes, a characteristic feature of strained rings.[8][9]

-

S=O Stretches: The sulfonyl group (SO₂) will give rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes.[7][10]

-

Cyclopropyl Ring Deformation: A characteristic absorption band for the cyclopropane ring deformation is expected around 1020 cm⁻¹.[8][11]

-

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is also anticipated.[7]

Caption: Correlation of functional groups in this compound with predicted IR absorptions.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₃H₈N₂O₂S, which corresponds to a molecular weight of 136.18 g/mol .

| Ion | m/z | Identity |

| [M+H]⁺ | 137 | Protonated Molecular Ion |

| [M]⁺˙ | 136 | Molecular Ion |

| [M-SO₂]⁺˙ | 72 | Loss of sulfur dioxide |

| [C₃H₅NH₂]⁺˙ | 57 | Cyclopropylamine fragment |

| [SO₂NH₂]⁺ | 80 | Sulfamoyl fragment |

| [C₃H₅]⁺ | 41 | Cyclopropyl cation |

Causality Behind Predictions:

-

Molecular Ion: In electron ionization (EI), the molecular ion peak [M]⁺˙ at m/z 136 is expected. In soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 137 would be prominent.[12][13]

-

Fragmentation:

-

A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[14]

-

Cleavage of the S-N bond can lead to the formation of a cyclopropylamine radical cation ([C₃H₅NH₂]⁺˙, m/z 57) or a sulfamoyl cation ([SO₂NH₂]⁺, m/z 80).

-

Loss of the sulfamide group can result in the formation of the cyclopropyl cation ([C₃H₅]⁺, m/z 41).[15]

-

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

For fragmentation studies (MS/MS), select the protonated molecular ion (m/z 137) as the precursor ion and apply collision-induced dissociation (CID) to generate a product ion spectrum.[16][17]

Summary and Conclusion

This technical guide provides a detailed prediction of the key spectroscopic features of this compound based on established principles and data from analogous compounds. The ¹H NMR is expected to be characterized by the upfield signals of the cyclopropyl methylene protons, while the IR spectrum should be dominated by the strong S=O stretching absorptions of the sulfonyl group. The mass spectrum is predicted to show characteristic losses of SO₂ and fragmentation around the S-N bonds. These predicted data, along with the provided experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this compound in a research setting.

References

- Uno, T., & Mashima, M. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(1), 53-58.

- Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.

- Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.

- Topacli, A., & Ulusoy, T. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(2), 207-217.

- Chang, C. J., & Gutowski, H. S. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Jia, Q., & Ganesan, A. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 938-947.

- Li, Y., et al. (2021). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 69(31), 8824-8834.

- Topacli, A., & Ulusoy, T. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(2), 207-217.

- Pop, R., et al. (2019). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 9, 3925-3936.

- Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Royal Society of Chemistry. (2012). Supporting Information: Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-sulfonamide.

- Warnke, S., et al. (2015). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The Journal of Physical Chemistry A, 119(11), 2416-2425.

- Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. E-Journal of Chemistry, 8(1), 211-218.

- Franklin, E. (2025). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.

- ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)

- ResearchGate. (n.d.). 1 H NMR spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) adsorbed into HSZ-Y zeolite.

- Franklin, E. M., & Brodbelt, J. S. (2020). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 31(10), 2077-2084.

- Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.

- Akerman, M. H., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7467.

- ChemicalBook. (n.d.). Sulfanilamide(63-74-1) 13C NMR spectrum.

- Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.

- Reynolds, W. F., et al. (1983). Correlations of cyclopropyl proton chemical shifts for 4-substituted (2,2-dichlorocyclopropyl)-benzenes with σI and σR0. Canadian Journal of Chemistry, 61(10), 2367-2373.

- Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623-625.

- Simmons, H. E., et al. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 87(13), 295-300.

- NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum.

- Open Chemistry. (2015).

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- Wiberg, K. B., et al. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 27(6), 2249-2251.

- PubChem. (n.d.). Cyprosulfamide.

- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- PubChem. (n.d.). N-[1-(2-benzylsulfonylacetyl)cyclopropyl]benzamide.

- Zhang, J. Y., et al. (1988). Structure determination of cyclopropane-substituted acids by mass spectrometry. Journal of the American Society for Mass Spectrometry, 1(4), 303-309.

- PubChem. (n.d.). N-[1-(2-methylsulfonylacetyl)cyclopropyl]benzamide.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hpst.cz [hpst.cz]

- 13. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclopropylsulfamide CAS number and chemical identifiers

This guide provides a comprehensive overview of Cyclopropanesulfonamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document will delve into its chemical identity, synthesis protocols, key applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

Cyclopropanesulfonamide is a unique organic compound featuring a strained three-membered cyclopropane ring directly bonded to a sulfonamide functional group. This combination of a cyclic hydrocarbon and a sulfonamide moiety imparts specific chemical properties and reactivity.[1]

| Identifier | Value | Source |

| CAS Number | 154350-29-5 | PubChem[2] |

| IUPAC Name | cyclopropanesulfonamide | PubChem[2] |

| Molecular Formula | C₃H₇NO₂S | PubChem[2] |

| Molecular Weight | 121.16 g/mol | PubChem[2] |

| Canonical SMILES | C1CC1S(=O)(=O)N | PubChem[2] |

| InChI Key | WMSPXQIQBQAWLL-UHFFFAOYSA-N | PubChem[2] |

| Synonyms | Cyclopropane sulfonamide, Cyclopropanesulfonic acid amide, Cyclopropanesulfonyl Amide | CymitQuimica[3] |

| Physical Description | White to off-white crystalline solid | Guidechem[4] |

| Melting Point | 95-98 °C | Guidechem[4] |

Synthesis of Cyclopropanesulfonamide

The synthesis of Cyclopropanesulfonamide can be achieved through several routes. The selection of a particular method may depend on the scale of the synthesis, availability of starting materials, and desired purity.

Synthesis from Cyclopropanesulfonyl Chloride

A common and direct method for the preparation of Cyclopropanesulfonamide is the amination of cyclopropanesulfonyl chloride.[5] This precursor is commercially available and serves as a versatile reagent in the synthesis of various sulfonamides.[1][6]

Reaction Scheme:

Caption: Synthesis of Cyclopropanesulfonamide from Cyclopropanesulfonyl Chloride.

Experimental Protocol:

This protocol is based on analogous amination reactions of sulfonyl chlorides.

Materials:

-

Cyclopropanesulfonyl chloride

-

Ammonia (gas or aqueous solution, e.g., ammonium hydroxide)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Celite

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve cyclopropanesulfonyl chloride in CH₂Cl₂ in a reaction vessel and cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution for approximately 5 minutes, or add an excess of aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

-

Filter the mixture through Celite to remove any solid byproducts (e.g., ammonium chloride).

-

Concentrate the filtrate under reduced pressure to obtain the crude Cyclopropanesulfonamide as a solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Cyclopropanesulfonamide.[7]

Three-Step Synthesis from 3-Chloropropane Sulfonyl Chloride

An alternative, multi-step synthesis is particularly useful for larger-scale production and avoids the direct handling of cyclopropyl precursors which can be more expensive. This process involves the formation of an N-tert-butyl protected intermediate, followed by ring closure and deprotection.[8]

Workflow Diagram:

Caption: Three-step synthesis of Cyclopropanesulfonamide.

Detailed Experimental Protocol:

This protocol is adapted from a patented manufacturing process.[8][9]

Step 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide

-

To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL) cooled to 0-5 °C, add 3-chloropropane sulfonyl chloride (0.41 mol) over 30-60 minutes.

-

Stir the resulting mixture at 5 °C for 10 minutes.

-

Warm the mixture to room temperature and wash with 1 M hydrochloric acid (200 mL) and then with water (100 mL).

-

Partially distill off the toluene.

Step 2: Ring Closure to N-tert-butyl-cyclopropanesulfonamide

-

Replace the distilled toluene with tetrahydrofuran (THF) to a final volume of approximately 600 mL.

-

Cool the mixture to -30 °C and add n-butyllithium (15% in hexane, 2.2 equivalents) while maintaining the low temperature.

-

After 30 minutes, warm the mixture to 0 °C and quench with water (200 mL).

-

Separate the organic layer, wash with water (100 mL), and concentrate under reduced pressure.

Step 3: Deprotection to Cyclopropanesulfonamide

-

Treat the residue from the previous step with formic acid (300 mL) at 80 °C for 20 hours.

-

After cooling, concentrate the mixture to remove the formic acid.

-

Dissolve the residue in ethanol and treat with charcoal.

-

Filter and concentrate the solution.

-

Crystallize the product from a toluene/ethanol mixture to afford pure Cyclopropanesulfonamide.[8]

Key Applications

Cyclopropanesulfonamide's unique structural features make it a valuable building block in both the pharmaceutical and agrochemical sectors.[6][7]

Pharmaceutical Intermediate

The rigid cyclopropane ring and the hydrogen-bonding capabilities of the sulfonamide group make this compound an attractive scaffold in medicinal chemistry.[1]

-

Protease Inhibitors: The cyclopropyl group can confer metabolic stability and desirable conformational constraints to drug candidates. Cyclopropanesulfonyl chloride, the precursor to the amide, is used in the synthesis of potent hepatitis C virus (HCV) NS3 protease inhibitors.[1][6]

-

Oncology: Derivatives of Cyclopropanesulfonamide have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) with the C797S mutation, which is a known resistance mechanism in non-small cell lung cancer.[10] These derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10]

Agrochemical Applications

In agriculture, Cyclopropanesulfonamide plays a crucial role as a herbicide safener.[7]

-

Herbicide Safener for Corn: It is used in conjunction with the herbicide nicosulfuron in corn cultivation.[7] Cyclopropanesulfonamide accelerates the metabolic breakdown of the herbicide within the corn plant, thereby protecting the crop from potential damage while maintaining the herbicide's efficacy against weeds.[7]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| XLogP3-AA | -0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 68.5 Ų | PubChem[2] |

| Boiling Point (Predicted) | 263.1 ± 23.0 °C | ChemicalBook[5] |

-

¹H NMR: The spectrum is expected to show multiplets for the cyclopropyl protons and a broad singlet for the NH₂ protons.

-

¹³C NMR: Distinct signals for the CH and CH₂ carbons of the cyclopropane ring are expected.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹), and S-N stretching (around 910 cm⁻¹) are anticipated.[11]

-

Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 121 would be expected, along with characteristic fragmentation patterns for sulfonamides, which may include the loss of SO₂.[12]

Safety and Handling

Cyclopropanesulfonamide is classified as harmful if swallowed and causes skin and eye irritation.[13]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261, P264, P270, P280, P301+P312, P305+P351+P338.[13]

-

Personal Protective Equipment (PPE): It is recommended to handle this compound with appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Cyclopropanesulfonamide is a chemical intermediate of significant value, bridging the gap between basic chemical synthesis and high-value applications in life sciences. Its straightforward synthesis and unique structural properties ensure its continued importance in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- The Versatility of Cyclopropanesulfonamide: From Pharma to Agrochem Solutions. (2026, January 6). [Source not further specified].

- The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 154350-29-5: Cyclopropanesulfonamide. CymitQuimica.

- 154350-29-5 Cyclopropanesulfonamide C3H7NO2S, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

- Cyclopropanesulfonamide | 154350-29-5. ChemicalBook.

- Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. (2025, February 28). PubMed.

- US20090112021A1 - Preparation of cyclopropyl sulfonylamides.

- WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.

- Cyclopropanesulfonyl chloride synthesis. ChemicalBook.

- An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties. Benchchem.

- Cyclopropanesulfonyl chloride 95 139631-62-2. Sigma-Aldrich.

- Cyclopropanesulfonyl chloride | 139631-62-2. ChemicalBook.

- Cyclopropanesulfonamide | C3H7NO2S | CID 15765418. PubChem.

- Cyclopropanesulfonyl chloride. Chem-Impex.

- Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed.

- Cyclopropanesulfonamide 97 154350-28-4. Sigma-Aldrich.

- CAS 154350-29-5: Cyclopropanesulfonamide. CymitQuimica.

- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

Sources

- 1. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 154350-29-5: Cyclopropanesulfonamide | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]

- 7. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 9. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 10. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. znaturforsch.com [znaturforsch.com]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclopropanesulfonamide 97 154350-28-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of N-Cyclopropylsulfamide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N-Cyclopropylsulfamide, a molecule of interest in medicinal chemistry and materials science. Recognizing the limited publicly available data on this specific compound, this document emphasizes foundational principles and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately characterize this compound and similar molecules. The guide details theoretical considerations for solubility and stability, provides step-by-step experimental workflows for their determination, and outlines the necessary analytical techniques for quantification. By synthesizing established scientific principles with practical, field-proven methodologies, this guide serves as an essential resource for advancing research and development involving this compound.

Introduction

This compound is a chemical entity featuring a strained cyclopropyl ring appended to a sulfamide functional group. While specific applications are not widely documented, its structural motifs are prevalent in pharmacologically active compounds, suggesting its potential as a valuable building block in drug discovery. The cyclopropyl group can modulate steric and electronic properties, while the sulfamide group is a known pharmacophore.

A thorough understanding of a compound's solubility and stability is paramount for its successful application, particularly in drug development. Solubility directly impacts bioavailability and formulation strategies, while stability determines a compound's shelf-life and degradation pathways, which is critical for safety and efficacy. This guide provides the theoretical basis and practical instruction for the comprehensive characterization of this compound's physicochemical properties.

Physicochemical Properties: A Structural Perspective

The solubility and stability of this compound are intrinsically linked to its molecular structure. The sulfamide group (-SO₂(NH₂)₂) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Conversely, the nonpolar cyclopropyl ring contributes to its lipophilicity. The molecule's overall solubility will therefore be a balance of these competing characteristics. The strained three-membered ring of the cyclopropyl group may also represent a site of potential chemical reactivity, influencing its stability profile.

Solubility Profile of this compound

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. Poor solubility can hinder in vitro testing and lead to poor oral absorption.[1][2]

Theoretical Considerations

Based on its structure, this compound is expected to exhibit moderate solubility in polar solvents and limited solubility in nonpolar solvents. The presence of two amine groups and two sulfonyl oxygens allows for hydrogen bonding with protic solvents like water and alcohols. However, the hydrophobic cyclopropyl moiety will favor partitioning into less polar environments.

Predicted Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | Hydrogen bonding potential is offset by the nonpolar cyclopropyl group. |

| Methanol/Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding and some nonpolar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor and can solvate a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO but should still be an effective solvent. |

| Dichloromethane (DCM) | Nonpolar | Low | Limited ability to form favorable interactions with the polar sulfamide group. |

| Hexanes | Nonpolar | Very Low | Dominated by nonpolar interactions, unfavorable for the polar sulfamide. |

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[1][2][3] This protocol outlines a standard procedure for its determination.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader or HPLC-UV/LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Mapping: Design the layout of the 96-well plate, including wells for blanks, standards, and test compound dilutions.

-

Sample Preparation: Add 2 µL of the 10 mM DMSO stock solution to the appropriate wells of the microtiter plate.

-

Solubilization: Add 98 µL of PBS (pH 7.4) to each well containing the compound. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours, to allow the solution to reach equilibrium.[2]

-

Analysis: After incubation, analyze the concentration of the dissolved compound. This can be done directly in the plate using a UV/Vis plate reader if the compound has a suitable chromophore and if precipitation is not significant enough to cause light scattering. For more accurate results, especially in the presence of precipitate, the samples should be filtered or centrifuged, and the supernatant analyzed by a validated HPLC-UV or LC-MS/MS method.[4]

-

Data Interpretation: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Diagram: Kinetic Solubility Assay Workflow